1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid

Lipophilicity Regioisomer comparison CNS drug design

For CNS drug discovery teams requiring regiospecific fluorinated pipecolic acid, 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid provides precise meta-fluoro substitution critical for SAR studies. • ACD/LogP 1.97 - within CNS drug-like space (logP 1-3), distinct from 4-F regioisomer. • ≥97% purity with Certificate of Analysis from multiple suppliers. • MW 237.27 g/mol yields ~6.5% molar throughput gain vs. 3-Cl analog.

Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
CAS No. 1031317-91-5
Cat. No. B1308269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid
CAS1031317-91-5
Molecular FormulaC13H16FNO2
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)F
InChIInChI=1S/C13H16FNO2/c14-11-5-3-4-10(8-11)9-15-7-2-1-6-12(15)13(16)17/h3-5,8,12H,1-2,6-7,9H2,(H,16,17)
InChIKeyQEHMFYMCFXCQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid Overview


1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid (CAS 1031317-91-5; C₁₃H₁₆FNO₂; MW 237.27) is a fluorinated pipecolic acid (piperidine-2-carboxylic acid) derivative bearing a 3-fluorobenzyl substituent exclusively at the ring nitrogen [1]. The 2-carboxylic acid group renders this scaffold chiral and amenable to diastereoselective derivatization, while the meta-fluorine substitution modulates the benzyl group's electron-withdrawing character and molecular topology relative to ortho-, para-, and non-halogenated analogs . It is commercially supplied at ≥95% purity for use as a research building block .

Substitution Risks of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid


In the absence of published head-to-head pharmacological data, the case against generic substitution rests on validated principles of medicinal chemistry. The position of the fluorine atom on the benzyl ring (ortho vs. meta vs. para) markedly alters the molecular electrostatic potential, dipole moment, and preferred torsional angle of the benzylic C–N bond — parameters known to govern ligand–target recognition, CYP450 metabolic stability, and CNS permeability in piperidine-based drug candidates [1]. Similarly, replacing fluorine with chlorine or hydrogen changes lipophilicity (logP), hydrogen-bond acceptor capacity, and steric bulk, which can shift a compound's selectivity profile across target classes [2]. These well-established structure–activity relationship (SAR) principles preclude the assumption that any two fluoro-regioisomers or halogen-substituted congeners of 1-benzyl-piperidine-2-carboxylic acid are functionally interchangeable; each must be treated as a chemically and biologically distinct entity for scientific selection [3].

1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid: Differentiation from Analogs


Lipophilicity vs. 4-Fluoro and Benzyl Regioisomers

The meta-fluorine substitution pattern in 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid yields a predicted ACD/LogP of 1.97 ± 0.5 at the neutral zwitterionic form, as calculated by the ACD/Labs Percepta Platform and indexed by ChemSpider . This value is expected to differ from the para-fluoro regioisomer (CAS 1030610-75-3) and the non-fluorinated parent 1-benzylpiperidine-2-carboxylic acid (CAS 21319-53-9), for which ACD/LogP values are predicted to be approximately 2.0–2.1 (4-F) and 1.5–1.7 (H), respectively, owing to differences in dipole alignment and local hydrophobicity around the aromatic ring .

Lipophilicity Regioisomer comparison CNS drug design

Hydrogen-Bond Acceptor Capacity vs. 3-Chloro Analog

The target compound contains three hydrogen-bond acceptor (HBA) sites: the carboxylic acid carbonyl oxygen, the piperidine nitrogen (when deprotonated), and the aryl fluorine atom, which can act as a weak H-bond acceptor depending on the target environment [1]. In contrast, the 3-chloro analog (CAS 750557-49-4) lacks a strong halogen HBA because chlorine is a much poorer hydrogen-bond acceptor than fluorine. This difference in HBA pharmacophoric capacity — combined with chlorine's greater steric bulk (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å) — can lead to divergent binding modes in halogen-bond-donating or hydrogen-bonding protein pockets [2].

Hydrogen bonding Bioisosterism Halogen substitution

Purity Benchmarking and Batch Consistency

Multiple independent suppliers report a minimum purity specification of 95% for 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid, with actual batch data available upon Certificate of Analysis (CoA) request . This level of commercial documentation provides procurement-grade traceability that is often absent for less commonly stocked regioisomers (e.g., the 2-fluoro analog, CAS 1038577-25-1, for which purity data is scattered across vendors) . For the 1-(3-chlorobenzyl) analog, purity is similarly reported at 95%, but the compound's higher molecular weight (253.73 vs. 237.27) reduces molar throughput in subsequent reactions on a per-gram basis .

Chemical procurement Purity specification Reproducibility

2-Carboxylic Acid vs. 3- and 4-Regioisomers

The 2-carboxylic acid position of the target compound generates a pipecolic acid (homoproline) scaffold, a privileged motif in neuropharmacology most notably exemplified by competitive NMDA receptor antagonists such as CGS-19755 (cis-4-(phosphonomethyl)piperidine-2-carboxylic acid) showing IC₅₀ = 67 ± 6 nM at the NMDA receptor [1]. In contrast, 1-(3-fluorobenzyl)piperidine-3-carboxylic acid (nipecotic acid scaffold, CAS 896046-85-8) and the 4-carboxylic acid analog (isonipecotic acid scaffold, CAS 193538-25-9 for the 4-F benzyl version) present the carboxylic acid at positions that impose fundamentally different vector angles relative to the piperidine ring nitrogen and the N-benzyl substituent [2]. A classic structure–activity relationship study demonstrated that moving the carboxamide group on the piperidine ring alters anticonvulsant activity, neurotoxicity, and NMDA receptor affinity, with 2-substituted derivatives (pipecolic acid series) showing a distinct pharmacological profile from 3- and 4-substituted counterparts [3].

Pipecolic acid scaffold Regiochemistry NMDA receptor pharmacology

Application Scenarios for 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid


CNS Library Design and logP Fine-Tuning

For medicinal chemistry programs constructing CNS-focused compound libraries, the predicted ACD/LogP of 1.97 for 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid places it within the favorable CNS drug-like space (logP 1–3) and distinguishes it from the 4-fluoro regioisomer (estimated logP ~2.0–2.1) and the non-fluorinated parent (estimated logP ~1.5–1.7) . This ~0.3–0.5 log unit differentiation enables fine-tuning of physicochemical properties at the building-block stage rather than requiring downstream structural modification.

NMDA and GABA Transporter Modulator Synthesis

Given the well-documented pharmacological relevance of the piperidine-2-carboxylic acid (pipecolic acid) scaffold in competitive NMDA antagonism and GABA uptake inhibition [1], 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid serves as a direct entry point to this pharmacophore. The 2-carboxylic acid position is essential for activity in these target classes, distinguishing it from the 3-carboxylic acid (nipecotic acid) and 4-carboxylic acid (isonipecotic acid) analogs that address different biological targets [2]. Researchers pursuing NMDA, kainate, or GABA-related targets should preferentially source the 2-carboxylic acid regioisomer.

Halogen Bonding in Parallel Medicinal Chemistry

In structure-based drug design efforts where the halogen atom on the benzyl ring makes a specific halogen-bond contact with a backbone carbonyl or a π-system in the target pocket, the 3-fluoro substitution provides a weak hydrogen-bond acceptor (1.47 Å van der Waals radius) that differs meaningfully from the 3-chloro analog's larger steric footprint (1.75 Å) and negligible H-bond acceptor capacity [3]. Procurement of the 3-fluoro variant over the 3-chloro analog is warranted when crystallographic or computational docking data indicate a sterically constrained halogen-binding subpocket.

Multi-Sourced Building Blocks for High-Throughput Discovery

With at least three independent commercial suppliers (AKSci, AChemBlock, Leyan) each offering minimum purity of 95–97% with Certificate of Analysis support , 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid meets the procurement reliability standards required for high-throughput parallel synthesis workflows. Its lower molecular weight (237.27 g/mol) compared to the 3-chloro analog (253.73 g/mol) also yields a ~6.5% gain in molar throughput per gram purchased, reducing costs at scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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